molecular formula C18H20N2O3 B2512190 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903032-99-4

2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2512190
CAS No.: 1903032-99-4
M. Wt: 312.369
InChI Key: QVKWVSAICNXSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzyloxy group, a pyridin-2-yloxy group, and a pyrrolidin-1-yl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated ethanone under basic conditions.

    Introduction of the Pyrrolidin-1-yl Group: This step involves the reaction of pyrrolidine with a suitable electrophile to form the pyrrolidin-1-yl intermediate.

    Attachment of the Pyridin-2-yloxy Group: This is typically done by reacting pyridine-2-ol with a halogenated intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid or benzaldehyde.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridin-2-yloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-

Properties

IUPAC Name

2-phenylmethoxy-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-18(14-22-13-15-6-2-1-3-7-15)20-11-9-16(12-20)23-17-8-4-5-10-19-17/h1-8,10,16H,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKWVSAICNXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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